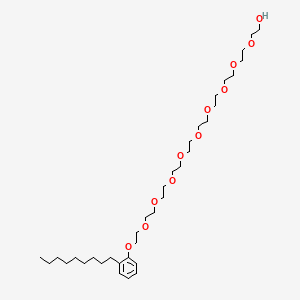
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- is a complex organic compound known for its unique structure and properties. It is a member of the polyethylene glycol (PEG) family, which are widely used in various scientific and industrial applications due to their solubility, biocompatibility, and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- typically involves the polymerization of ethylene oxide with a suitable initiator, followed by the introduction of the isononylphenoxy group. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Commonly used catalysts include potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Solvents: Solvents like toluene or xylene are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Feedstock Preparation: Ethylene oxide and the initiator are prepared in precise ratios.
Polymerization: The polymerization reaction is carried out in large reactors with controlled temperature and pressure.
Functionalization: The isononylphenoxy group is introduced in a subsequent step, often using a coupling agent.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can result in a variety of functionalized derivatives.
Scientific Research Applications
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of drug delivery systems due to its biocompatibility.
Medicine: Utilized in the development of medical devices and pharmaceuticals.
Industry: Applied in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism by which 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- exerts its effects involves its interaction with various molecular targets and pathways. For example:
Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and enhance solubility.
Drug Delivery: It can encapsulate drugs, improving their solubility and bioavailability.
Biocompatibility: Its PEG backbone is known for being non-toxic and non-immunogenic, making it suitable for medical applications.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): A simpler form without the isononylphenoxy group.
Polypropylene Glycol (PPG): Similar structure but with propylene oxide units.
Poloxamers: Block copolymers of ethylene oxide and propylene oxide.
Uniqueness
3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- stands out due to its specific functionalization with the isononylphenoxy group, which imparts unique surfactant properties and enhances its applicability in various fields.
Properties
CAS No. |
65455-72-3 |
|---|---|
Molecular Formula |
C35H64O11 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-10-13-35(34)46-33-32-45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36/h9-10,12-13,36H,2-8,11,14-33H2,1H3 |
InChI Key |
HYZLLJKTXYYLDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid](/img/structure/B12330713.png)
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12330718.png)
![2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B12330721.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12330722.png)
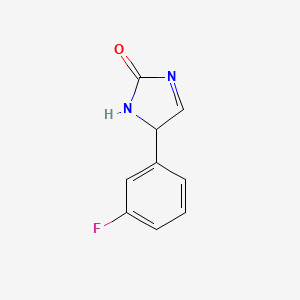
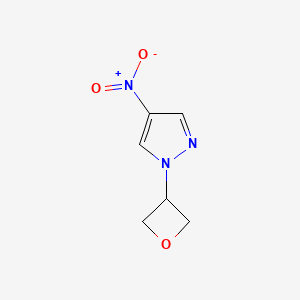
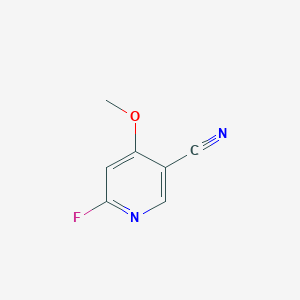
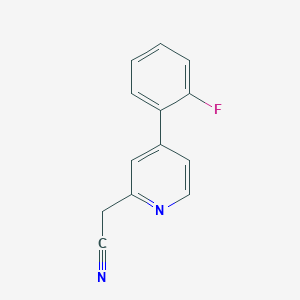
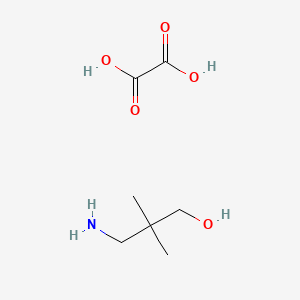
![acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12330768.png)
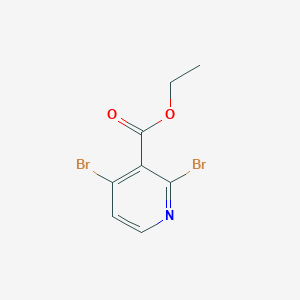
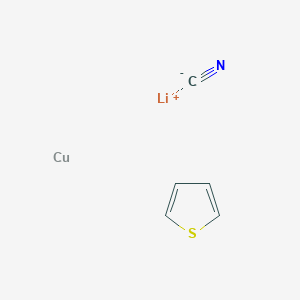
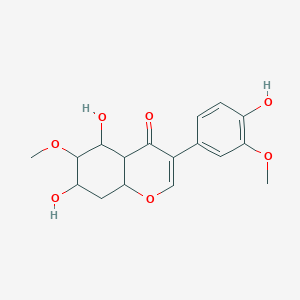
![(S)-tert-Butyl 2-methyl-4-[[(trifluoromethyl)sulfonyl]oxy]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B12330812.png)
